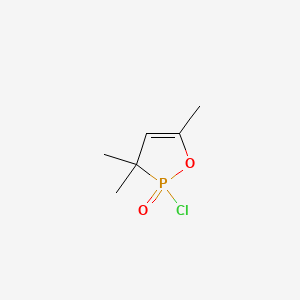
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s molecular formula is C6H10ClO2P, and it is characterized by the presence of a phosphorus atom within a five-membered ring, which includes an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide typically involves the reaction of diacetone alcohol with alkyldichlorophosphines. This reaction produces 3-chloro-1,2-oxaphospholane-2-oxide, which undergoes isomerization followed by dehydrochlorination to yield the desired 1,2-oxaphosphole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of phosphorylated allenes as precursors, which are known for their reactivity and ease of preparation. These precursors undergo cyclization reactions to form the oxaphosphole ring structure .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium compounds (Grignard reagents), which facilitate the substitution of the chlorine atom. Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions, while reducing agents like lithium aluminum hydride are employed for reduction reactions .
Major Products
The major products formed from these reactions include various phosphorus oxides, substituted oxaphosphole derivatives, and reduced phosphorus compounds. These products have diverse applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its role as a hydrolytic enzyme inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole-2-thione: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: Another similar compound with an ethoxy group instead of a chlorine atom.
Uniqueness
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide is unique due to its specific combination of chlorine and oxygen atoms within the oxaphosphole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
20342-04-5 |
|---|---|
Fórmula molecular |
C6H10ClO2P |
Peso molecular |
180.57 g/mol |
Nombre IUPAC |
2-chloro-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H10ClO2P/c1-5-4-6(2,3)10(7,8)9-5/h4H,1-3H3 |
Clave InChI |
LIAIRGNUAWKVNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(P(=O)(O1)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


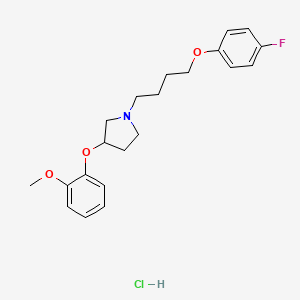
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
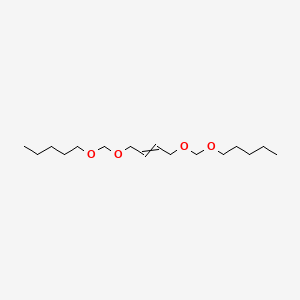

![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)


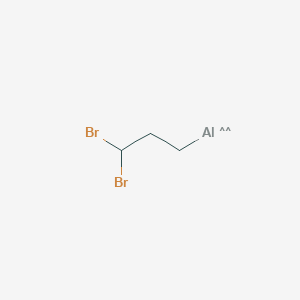



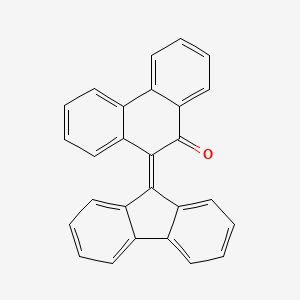
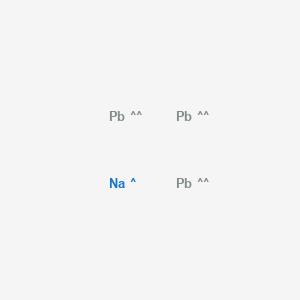
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
